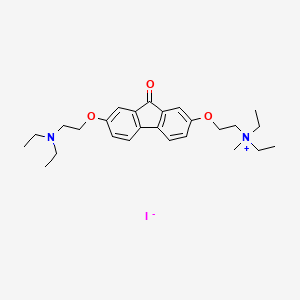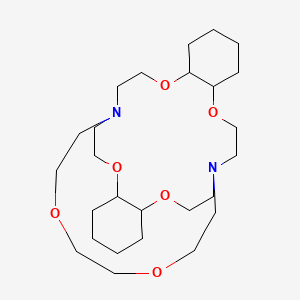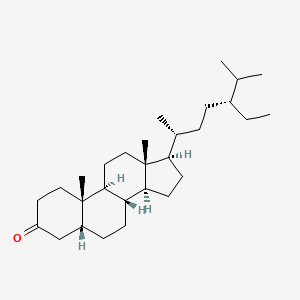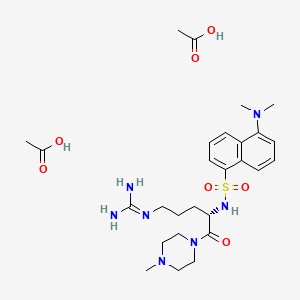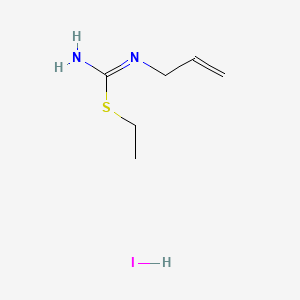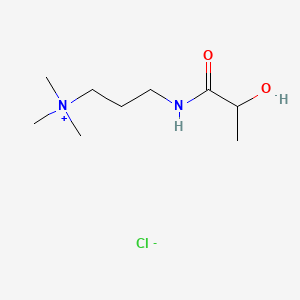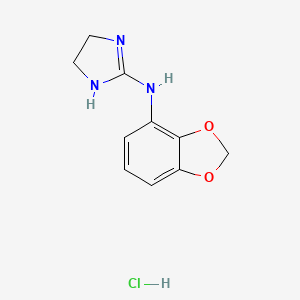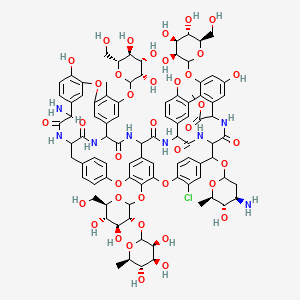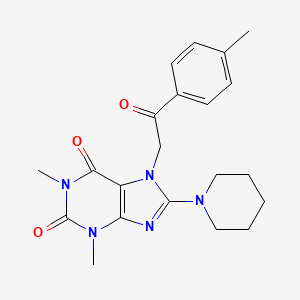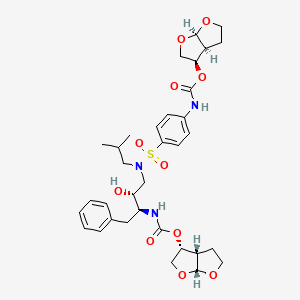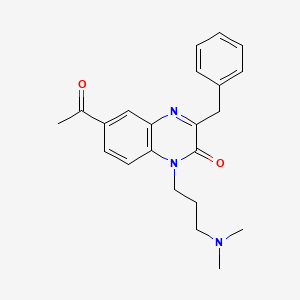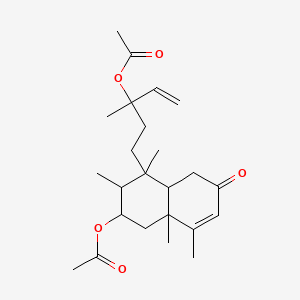
6-(Acetyloxy)-8-(3-(acetyloxy)-3-methyl-4-pentenyl)-4a,5,6,7,8,8a-hexahydro-4,4a,7,8-tetramethyl-2(1H)-naphthalenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Acetyloxy)-8-(3-(acetyloxy)-3-methyl-4-pentenyl)-4a,5,6,7,8,8a-hexahydro-4,4a,7,8-tetramethyl-2(1H)-naphthalenone is a complex organic compound characterized by multiple acetyloxy groups and a naphthalenone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acetyloxy)-8-(3-(acetyloxy)-3-methyl-4-pentenyl)-4a,5,6,7,8,8a-hexahydro-4,4a,7,8-tetramethyl-2(1H)-naphthalenone typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the Naphthalenone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the naphthalenone structure.
Introduction of Acetyloxy Groups: Acetylation reactions are employed to introduce acetyloxy groups at specific positions on the naphthalenone core. This is typically achieved using acetic anhydride in the presence of a catalyst.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
6-(Acetyloxy)-8-(3-(acetyloxy)-3-methyl-4-pentenyl)-4a,5,6,7,8,8a-hexahydro-4,4a,7,8-tetramethyl-2(1H)-naphthalenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials, coatings, or as a precursor for specialty chemicals.
作用機序
The mechanism by which 6-(Acetyloxy)-8-(3-(acetyloxy)-3-methyl-4-pentenyl)-4a,5,6,7,8,8a-hexahydro-4,4a,7,8-tetramethyl-2(1H)-naphthalenone exerts its effects depends on its interactions with molecular targets. These interactions could involve:
Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, altering their activity.
Pathways Involved: It could modulate signaling pathways, such as those involved in inflammation or cell proliferation, by affecting key molecules within these pathways.
類似化合物との比較
Similar Compounds
- 6-(Acetyloxy)-3-bromo-1-hydroxy-2-cyclohexen-1-yl methyl acetate
- 6-(Acetyloxy)-4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-yl acetate
Uniqueness
6-(Acetyloxy)-8-(3-(acetyloxy)-3-methyl-4-pentenyl)-4a,5,6,7,8,8a-hexahydro-4,4a,7,8-tetramethyl-2(1H)-naphthalenone is unique due to its specific combination of functional groups and the naphthalenone core. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.
特性
CAS番号 |
11055-84-8 |
|---|---|
分子式 |
C24H36O5 |
分子量 |
404.5 g/mol |
IUPAC名 |
[4-(3-acetyloxy-3-methylpent-4-enyl)-3,4,8,8a-tetramethyl-6-oxo-2,3,4a,5-tetrahydro-1H-naphthalen-2-yl] acetate |
InChI |
InChI=1S/C24H36O5/c1-9-22(6,29-18(5)26)10-11-23(7)16(3)20(28-17(4)25)14-24(8)15(2)12-19(27)13-21(23)24/h9,12,16,20-21H,1,10-11,13-14H2,2-8H3 |
InChIキー |
NGULWIXAWSNSRI-UHFFFAOYSA-N |
正規SMILES |
CC1C(CC2(C(C1(C)CCC(C)(C=C)OC(=O)C)CC(=O)C=C2C)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


